Phomalactone acetate
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Overview
Description
Phomalactone acetate is a secondary metabolite produced by certain fungi, such as Nigrospora sphaerica. It is known for its broad-spectrum biological activities, including antimicrobial, herbicidal, insecticidal, and nematicidal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Phomalactone acetate can be synthesized through the acetylation of phomalactone. The acetylation process typically involves the reaction of phomalactone with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound involves the cultivation of the fungus Nigrospora sphaerica in a suitable growth medium, such as potato dextrose broth . The fungus produces phomalactone, which is then extracted and purified. The purified phomalactone is subsequently acetylated to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Phomalactone acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Phomalactone acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lactone chemistry and its derivatives.
Biology: Investigated for its antimicrobial properties against various bacteria and fungi.
Medicine: Explored for its potential use as an antifungal and antibacterial agent.
Industry: Utilized in the development of bio-based pesticides and herbicides.
Mechanism of Action
Phomalactone acetate exerts its effects through various mechanisms:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.
Herbicidal Activity: It inhibits seedling growth and causes electrolyte leakage from photosynthetic tissues.
Insecticidal Activity: It acts as a neurotoxin, affecting the nervous system of insects.
Nematicidal Activity: It interferes with the normal functioning of nematodes, leading to their death.
Comparison with Similar Compounds
Phomalactone acetate can be compared with other similar compounds, such as:
Properties
CAS No. |
23791-20-0 |
---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
[(2S,3S)-6-oxo-2-[(E)-prop-1-enyl]-2,3-dihydropyran-3-yl] acetate |
InChI |
InChI=1S/C10H12O4/c1-3-4-8-9(13-7(2)11)5-6-10(12)14-8/h3-6,8-9H,1-2H3/b4-3+/t8-,9-/m0/s1 |
InChI Key |
SXCIHQFSGVEIHK-FBFNWGNUSA-N |
Isomeric SMILES |
C/C=C/[C@H]1[C@H](C=CC(=O)O1)OC(=O)C |
Canonical SMILES |
CC=CC1C(C=CC(=O)O1)OC(=O)C |
Origin of Product |
United States |
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